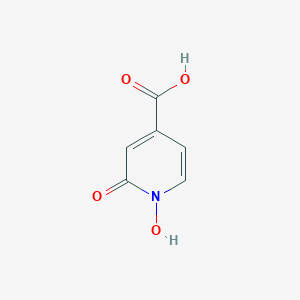

2-Hydroxyisonicotinic acid N-oxide

描述

Contextualization within Pyridine (B92270) N-Oxide Chemistry

Pyridine N-oxides are a versatile class of heterocyclic compounds characterized by a highly polar N⁺-O⁻ bond. nih.gov This feature fundamentally alters the properties of the pyridine ring compared to its parent pyridine. The N-oxide group acts as an electron-donating group through resonance, increasing electron density at the 2- and 4-positions of the ring. This activation makes pyridine N-oxides more susceptible to both electrophilic and nucleophilic substitution reactions at these positions. wikipedia.orgchemtube3d.comscripps.edu

The synthesis of pyridine N-oxides is typically achieved through the straightforward oxidation of the corresponding pyridine. nih.govwikipedia.org Common oxidizing agents include hydrogen peroxide, often in acetic acid, or peroxyacids like m-chloroperoxybenzoic acid (m-CPBA). nih.govchemtube3d.comarkat-usa.org It is therefore inferred that 2-Hydroxyisonicotinic acid N-oxide would be synthesized via the oxidation of 2-hydroxyisonicotinic acid.

The introduction of the N-oxide functionality leads to several key differences from pyridine:

Enhanced Reactivity : They are reactive towards both electrophiles and nucleophiles, a versatility not seen in pyridine itself. chemtube3d.comresearchgate.net

Dipole Moment : Pyridine N-oxides have a significantly higher dipole moment. scripps.edu

Basicity : They are much weaker bases than their corresponding pyridines. wikipedia.orgscripps.edu

These properties make pyridine N-oxides valuable intermediates in organic synthesis, allowing for functionalization of the pyridine ring in ways that are difficult to achieve otherwise. researchgate.netyoutube.com

Interactive Table: Properties of Pyridine N-Oxide vs. Pyridine

| Property | Pyridine | Pyridine N-Oxide | Reference |

| Formula | C₅H₅N | C₅H₅NO | wikipedia.org |

| Molar Mass | 79.10 g/mol | 95.10 g/mol | wikipedia.org |

| pKa (of conjugate acid) | 5.2 | 0.79 | wikipedia.orgscripps.edu |

| Dipole Moment | 2.03 D | 4.37 D | scripps.edu |

| Reactivity | Nucleophilic at N; resistant to electrophilic substitution | Reactive to electrophiles and nucleophiles at C2/C4 | wikipedia.orgchemtube3d.com |

Significance in Medicinal Chemistry and Related Scientific Disciplines

The N-oxide functional group is critical in many biomedical applications. nih.govacs.org It can enhance a molecule's water solubility, reduce membrane permeability, and serve as a handle for further chemical modification. nih.govacs.org In some contexts, N-oxides act as prodrugs, which are enzymatically reduced in vivo to release the active therapeutic agent, a strategy particularly useful for targeting hypoxic (low-oxygen) tissues found in solid tumors. nih.govacs.org

While direct medicinal applications of 2-Hydroxyisonicotinic acid N-oxide are not widely reported, the significance of its parent and related structures is well-established.

Isonicotinic acid derivatives are foundational to numerous drugs, including the anti-tuberculosis agent isoniazid (B1672263). chempanda.comwikipedia.org

Nicotinic acid N-oxide , an isomer of the title compound, serves as a precursor in the synthesis of popular non-steroidal anti-inflammatory drugs (NSAIDs) like niflumic acid and pranoprofen. wikipedia.orgwikipedia.org

The non-N-oxide parent, 2-hydroxynicotinic acid (an isomer of 2-hydroxyisonicotinic acid), is used as an intermediate in the synthesis of antiviral and anti-inflammatory compounds. chemicalbook.comnbinno.com

The combination of the biologically relevant pyridine carboxylic acid scaffold with the modulating N-oxide group suggests that 2-Hydroxyisonicotinic acid N-oxide is a promising candidate for investigation in drug discovery programs. nih.gov Its structure is particularly interesting as it contains a 4-pyridone fragment, which is present in several bioactive compounds. d-nb.info

Interactive Table: Medicinal Relevance of Related Pyridine (N-Oxide) Carboxylic Acids

| Compound/Class | Therapeutic Area/Application | Example Drug(s) | Reference |

| Isonicotinic Acid Derivatives | Tuberculosis, Hyperlipidemia | Isoniazid, Nialamide | wikipedia.orgnih.gov |

| Nicotinic Acid N-Oxide | Precursor for NSAIDs | Niflumic Acid, Pranoprofen | wikipedia.orgwikipedia.org |

| 2-Hydroxynicotinic Acid | Intermediate for Antivirals & Anti-inflammatories | (undisclosed APIs) | chemicalbook.comnbinno.com |

| Pyridine N-Oxides (general) | Hypoxia-activated prodrugs for cancer | Banoxantrone (AQ4N) | nih.gov |

Historical Perspectives on Related Pyridine Carboxylic Acid N-Oxides

The story of this class of compounds begins with the first synthesis of the parent Pyridine N-oxide by Jakob Meisenheimer in 1926, who used peroxybenzoic acid as the oxidant. wikipedia.orgscripps.edu This discovery opened a new chapter in heterocyclic chemistry.

The study of N-oxides of pyridine carboxylic acids followed, as chemists explored the properties of these new derivatives. A 1954 paper by E. C. Taylor Jr. and Aldo J. Crovetti detailed the synthesis of various nicotinic acid derivatives starting from the N-oxide, highlighting the synthetic utility of this class of compounds early on. acs.org A later publication from 1959 described the preparation of various pyridinedicarboxylic acid N-oxides, further expanding the scope of these molecules. acs.org

The systematic investigation of the three isomers—picolinic acid N-oxide, nicotinic acid N-oxide, and isonicotinic acid N-oxide—has provided a foundational understanding of how the position of the carboxyl group influences the properties of the N-oxide. While specific historical milestones for 2-Hydroxyisonicotinic acid N-oxide are not prominent in the literature, its existence is predicated on the foundational work done on these simpler, related structures.

Structure

3D Structure

属性

IUPAC Name |

1-hydroxy-2-oxopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-4(6(9)10)1-2-7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXSGPUFCQCCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929226 | |

| Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13602-64-7, 119736-22-0 | |

| Record name | 2-Hydroxyisonicotinic acid N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 2 Hydroxyisonicotinic Acid N Oxide and Analogues

Direct Synthesis Approaches to 2-Hydroxyisonicotinic acid N-oxide

The direct synthesis of 2-Hydroxyisonicotinic acid N-oxide involves the N-oxidation of its precursor, 2-hydroxyisonicotinic acid (also known as 2-hydroxypyridine-4-carboxylic acid). This transformation requires careful consideration of the oxidizing agent and reaction conditions due to the presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group.

The N-oxidation of pyridines and related nitrogen-containing heterocycles is a fundamental transformation in organic synthesis. A variety of reagents have been developed to achieve this conversion efficiently. Common methods often employ peroxy acids, but milder and more selective reagents are frequently preferred, especially for sensitive substrates.

Modern approaches utilize reagents such as:

Urea-Hydrogen Peroxide (UHP): A stable, inexpensive, and easy-to-handle solid reagent that can effectively oxidize nitrogen heterocycles to their corresponding N-oxides. organic-chemistry.org

Sodium Percarbonate: In the presence of rhenium-based catalysts, this serves as an efficient oxygen source for the oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org

Sodium Perborate (B1237305): When used in acetic acid, sodium perborate is an effective reagent for the N-oxidation of azines. organic-chemistry.org

Hydrogen Peroxide with Catalysts: Systems like titanium silicalite (TS-1) used in a continuous flow reactor with hydrogen peroxide offer a green and highly efficient method for preparing various pyridine (B92270) N-oxides. organic-chemistry.org

The choice of oxidant and conditions is critical to prevent unwanted side reactions, such as hydroxylation of the ring or degradation of the carboxylic acid group.

The primary precursor for the target molecule is 2-hydroxyisonicotinic acid. sigmaaldrich.com The synthesis of this precursor is a key first step. The direct oxidation of the pyridine nitrogen in 2-hydroxyisonicotinic acid would be the most straightforward route to the final product. A related compound, Isonicotinic acid N-oxide, is formed by the oxidation of isonicotinic acid. lookchem.com Similarly, the synthesis of 2-hydroxypyridine-N-oxide has been achieved through a one-pot reaction involving the oxidation of 2-chloropyridine (B119429) to its N-oxide, followed by alkaline hydrolysis, a method that improves yield and reduces waste. google.com This suggests that a similar pathway, starting from a halogenated isonicotinic acid derivative, could also be a viable, albeit less direct, route.

Synthesis of Related N-Oxides and Hydroxylated Pyridine Carboxylic Acids

The chemistry of pyridine N-oxides extends to a variety of analogues, where the N-oxide group is used as a strategic tool to facilitate the introduction of other functional groups, including hydroxyl moieties.

Nicotinic acid N-oxide is a well-known and synthetically useful analogue. It serves as a precursor for various pharmaceuticals. wikipedia.org The primary methods for its preparation are the direct oxidation of nicotinic acid or the hydrolysis of 3-cyanopyridine (B1664610) N-oxide. wikipedia.orgchemicalbook.com The oxidation of nicotinic acid itself can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid. google.com

Table 1: Synthesis of Nicotinic Acid N-Oxide

| Starting Material | Product | Method | Reference |

| Nicotinic Acid | Nicotinic Acid N-oxide | Oxidation | wikipedia.orgchemicalbook.com |

| 3-Cyanopyridine N-oxide | Nicotinic Acid N-oxide | Hydrolysis | wikipedia.orgchemicalbook.com |

Pyridine N-oxides are valuable intermediates for producing 2-hydroxypyridine (B17775) derivatives, which are important building blocks for pharmaceuticals, agrochemicals, and dyes. google.com A notable method involves the reaction of nicotinic acid N-oxide with phosphorus oxychloride in the presence of an organic base like trinormalbutylamine. This reaction proceeds through a rearrangement mechanism, followed by hydrolysis to yield 2-hydroxynicotinic acid. google.com This process, however, also produces chlorinated and other hydroxylated isomers as byproducts. An alternative general method involves reacting a 2-pyridinecarboxylic acid-N-oxide with a carboxylic acid anhydride (B1165640) and a tertiary amine, followed by hydrolysis. google.com

A specific example demonstrated the conversion of nicotinic acid N-oxide with a 90% conversion rate, yielding several products. google.com

Table 2: Product Distribution from the Reaction of Nicotinic Acid N-Oxide

| Product | Yield |

| 2-Hydroxynicotinic acid | 64% |

| 2-Chloronicotinic acid | 17% |

| 6-Hydroxynicotinic acid | 10% |

| Data sourced from patent JP2864653B2. google.com |

The activation provided by the N-oxide group facilitates a wide range of C-H functionalization reactions, primarily at the C2 position. This makes pyridine N-oxides versatile synthons for introducing various substituents onto the pyridine ring. semanticscholar.orgresearchgate.net These transformations can be catalyzed by transition metals or, in some cases, proceed under metal-free conditions. researchgate.net

Key synthetic transformations include:

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl triflates or other aryl sources can be used to form 2-aryl pyridine N-oxides. semanticscholar.org

Amination: 2-aminopyridine (B139424) derivatives can be formed through reactions with various aminating agents, sometimes involving in situ generation of imidoyl chlorides. semanticscholar.org

Cyanation: The direct synthesis of cyanated pyridine derivatives can be achieved from the corresponding N-oxide. For example, isonicotinic acid N-oxide reacts with zinc cyanide to produce 2-cyano-isonicotinamide. semanticscholar.org

Fluorination: Pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts, which are effective precursors for the synthesis of 2-fluoropyridines upon reaction with a fluoride (B91410) source. This reaction is highly regioselective for 3-substituted pyridine N-oxides, with fluorination occurring exclusively at the 2-position (para to the substituent). acs.org

Table 3: Selected Functionalizations of Pyridine N-Oxides

| Reaction | Reagents/Catalyst | Product Type | Reference |

| Arylation | Pd Catalyst, Aryl triflates | 2-Arylpyridines | semanticscholar.org |

| Amination | Imidoyl chlorides | 2-Aminopyridine amides | semanticscholar.org |

| Cyanation | Zinc cyanide | 2-Cyanopyridines | semanticscholar.org |

| Fluorination | Trialkylamine activation, Fluoride source | 2-Fluoropyridines | acs.org |

Chemical Reactivity and Transformation Mechanisms of the N-Oxide Moiety

The N-oxide functional group in 2-hydroxyisonicotinic acid N-oxide and its analogues is a versatile moiety that partakes in a variety of chemical transformations. These reactions are central to the synthesis of a diverse range of functionalized pyridine derivatives. The reactivity is primarily dictated by the electronic nature of the pyridine ring and the ability of the N-oxide to act as an internal source of oxygen or to activate the pyridine ring towards nucleophilic attack.

Oxidation Pathways leading to More Complex N-Oxide Derivatives

The oxidation of the nitrogen atom in a pyridine ring to an N-oxide is a common transformation, often achieved using oxidizing agents like hydrogen peroxide in acetic acid or peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) arkat-usa.orgresearchgate.net. While the primary focus is often on the N-oxidation of the parent pyridine, the N-oxide moiety itself can influence further oxidation reactions on the pyridine ring, although the direct oxidation of the N-oxide group to a more complex derivative is not a typical pathway.

Electron-withdrawing groups on the pyridine ring, such as a carboxylic acid, generally decrease the nucleophilicity of the nitrogen atom, making N-oxidation more challenging compared to pyridine itself researchgate.net. However, once formed, the N-oxide group can direct further electrophilic substitution, although such reactions are less common than those involving nucleophilic attack. There is limited specific information in the surveyed literature regarding the direct oxidation of the N-oxide group in 2-hydroxyisonicotinic acid N-oxide to form more complex N-oxide derivatives. General methods for the oxidation of tertiary amines and pyridine derivatives to their corresponding N-oxides are well-established, utilizing reagents like hydrogen peroxide, often in the presence of catalysts organic-chemistry.org. For instance, sodium percarbonate in the presence of rhenium-based catalysts has been shown to be an effective system for the N-oxidation of various tertiary nitrogen compounds organic-chemistry.org.

| Oxidizing System | Substrate Type | Product | Reference |

| H₂O₂ / Acetic Acid | Pyridine derivatives | Pyridine N-oxide | arkat-usa.org |

| m-CPBA | Pyridine derivatives | Pyridine N-oxide | arkat-usa.org |

| Sodium Percarbonate / Rhenium catalyst | Tertiary nitrogen compounds | N-oxides | organic-chemistry.org |

| H₂O₂ / Preyssler's catalyst | Pyridine carboxylic acids | Pyridine N-oxides | researchgate.net |

Reduction Reactions of the N-Oxide Functional Group

The reduction of the N-oxide functional group, or deoxygenation, is a fundamental transformation that regenerates the parent pyridine. This reaction is crucial for synthetic strategies where the N-oxide group is used as a temporary activating or directing group. A variety of reducing agents can accomplish this transformation.

Recent developments have focused on milder and more selective methods. For example, diboron (B99234) reagents like bis(pinacolato)diboron, (pinB)₂, have been shown to be effective for the reduction of pyridine N-oxides nih.gov. These reactions are often tolerant of other functional groups and can proceed under mild conditions nih.gov. Photocatalytic methods have also emerged as a green alternative. For instance, rhenium complexes have been utilized to photocatalytically deoxygenate pyridine N-oxides under ambient conditions nih.govchemrxiv.org. Another sustainable approach involves the use of iodide as a catalyst with formic acid as a reductant rsc.org.

| Reducing System | Substrate Type | Product | Reference |

| Bis(pinacolato)diboron | Pyridine N-oxides | Pyridine | nih.gov |

| Rhenium photocatalyst / Light | Pyridine N-oxides | Pyridine | nih.govchemrxiv.org |

| Iodide / Formic Acid | Heterocyclic N-oxides | Heterocycle | rsc.org |

Rearrangement and Deoxygenation Reactions of Pyridine N-Oxides

Pyridine N-oxides can undergo rearrangement reactions, often in the presence of activating agents like acetic anhydride, leading to the introduction of a substituent at the 2-position of the pyridine ring. These reactions are synthetically valuable for the functionalization of the pyridine core.

The conversion of isonicotinic acid 1-oxide to 2-hydroxyisonicotinic acid represents a formal deoxygenation with concomitant hydroxylation at the C-2 position. A patented method describes the production of 2-hydroxynicotinic acid derivatives from nicotinic acid N-oxide, a structural isomer of isonicotinic acid N-oxide. The process involves reacting the N-oxide with phosphorus oxytrichloride, followed by hydrolysis google.com. The patent also mentions that the use of acetic anhydride for a similar transformation on nicotinic acid N-oxide results in a very low yield of the 2-hydroxy derivative google.com. This suggests that the direct conversion of isonicotinic acid 1-oxide to 2-hydroxyisonicotinic acid using acetic anhydride is likely to be inefficient.

Acetic anhydride is a classic reagent used to induce the rearrangement of pyridine N-oxides. The reaction typically proceeds through the formation of an O-acetylated intermediate. This intermediate is highly activated towards nucleophilic attack at the C-2 position of the pyridine ring.

In the case of pyridine N-oxide itself, treatment with acetic anhydride leads to the formation of 2-acetoxypyridine, which upon hydrolysis yields 2-pyridone, the tautomer of 2-hydroxypyridine stackexchange.com. The mechanism involves the attack of acetate (B1210297) on the C-2 position of the O-acetylated pyridine N-oxide, followed by elimination to restore aromaticity stackexchange.com.

For pyridine N-oxides bearing an alkyl group at the 2-position, such as 2-picoline N-oxide, the reaction with acetic anhydride is known as the Boekelheide reaction wikipedia.orgyoutube.com. This reaction proceeds via a medchemexpress.commedchemexpress.com-sigmatropic rearrangement of an intermediate anhydrobase to furnish a 2-acetoxymethylpyridine derivative wikipedia.orgyoutube.comrsc.org. The absence of a methyl or other alkyl group at the 2-position of 2-hydroxyisonicotinic acid N-oxide means that the Boekelheide-type rearrangement is not a feasible pathway. Instead, the reactivity would be expected to follow the pathway of nucleophilic attack at the activated C-2 position, similar to pyridine N-oxide. The presence of the hydroxyl and carboxylic acid groups on the ring would further influence the electron density and steric environment, potentially affecting the reaction's feasibility and outcome.

| Reagent | Substrate | Key Intermediate | Product | Reference |

| Acetic Anhydride | Pyridine N-oxide | O-acetylated pyridine N-oxide | 2-Acetoxypyridine | stackexchange.com |

| Acetic Anhydride | 2-Picoline N-oxide | Anhydrobase | 2-Acetoxymethylpyridine | wikipedia.orgyoutube.comrsc.org |

| Phosphorus Oxytrichloride | Nicotinic Acid N-oxide | Not specified | 2-Hydroxynicotinic Acid (after hydrolysis) | google.com |

Computational and Theoretical Chemistry Studies of 2 Hydroxyisonicotinic Acid N Oxide

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations form the bedrock for understanding the intrinsic properties of 2-Hydroxyisonicotinic acid N-oxide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution, energy, and geometry. Computational studies on related pyridine (B92270) N-oxide systems frequently employ Density Functional Theory (DFT) with various functional and basis set combinations, such as B3LYP/6-31G* and M06/6-311G+(d,p), to analyze structures and energetics. bohrium.comnih.gov Such calculations are crucial for determining fundamental properties like N-O bond dissociation enthalpies (BDEs), which are challenging to measure experimentally due to the low volatility and hygroscopic nature of many N-oxides. bohrium.com

For instance, computational studies on pyridine N-oxides reveal that the N-O bond dissociation energies are typically in the range of 60–66 kcal/mol. mdpi.com These calculations also highlight the significant resonance stabilization in pyridine N-oxide compared to pyridine, which influences its chemical reactivity. nih.govnih.gov

G3MP2-Level Computational Analysis

For highly accurate energy predictions, sophisticated composite methods like the Gaussian-n (Gn) theories are employed. The G3MP2 method is a variant of the Gaussian-3 theory that uses second-order Møller-Plesset perturbation theory (MP2) for basis set extension corrections, offering a balance between high accuracy and reduced computational expense compared to the full G3 method. gaussian.com These methods involve a series of predefined calculations to arrive at a final, precise energy value, which includes components like zero-point energy and thermal corrections. gaussian.com

While specific G3MP2 analyses for 2-Hydroxyisonicotinic acid N-oxide are not prominent in the literature, the utility of such high-accuracy methods is well-established for this class of compounds. For example, in a study of pyridine N-oxide, the CBS-QB3 method, which is comparable in accuracy to Gn theories, was used to calculate the N-O bond dissociation energy. mdpi.com The result of 64.7 kcal/mol was in excellent agreement with experimental values, demonstrating the predictive power of these high-level computational approaches. mdpi.com

Table 1: Comparison of Calculated N-O Bond Dissociation Enthalpies (BDEs) for Pyridine N-oxide (PNO) and Trimethylamine N-oxide (TMAO)

| Computational Method | PNO BDE (kcal/mol) | TMAO BDE (kcal/mol) | BDE Difference (PNO - TMAO) (kcal/mol) |

| Experimental | ~65.9 | ~63.6 | ~2.3 |

| B3LYP/6-31G* | 63.7 | 53.7 | 10.0 |

| M06/6-311+G(d,p) | 65.5 | 52.0 | 13.5 |

| CBS-QB3 (single point) | 64.7 | 57.8 | 6.9 |

| Data sourced from a computational study on amine and lactam N-oxides. mdpi.comnih.gov |

Theoretical Examination of Molecular Conformations and Stability

Theoretical calculations are essential for exploring the conformational landscape and tautomeric possibilities of 2-Hydroxyisonicotinic acid N-oxide. The molecule can exist in different tautomeric forms, primarily the hydroxy-pyridine N-oxide form and the oxo-dihydropyridine-N-ol form (1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid). cymitquimica.com

Computational studies on analogous systems, such as 4-hydroxynicotinic acid, have shown that the oxo-tautomer is often energetically favored in the solid state. researchgate.net Similarly, for 2-Hydroxyisonicotinic acid N-oxide, it is anticipated that the 1-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid tautomer represents a significant and stable form. cymitquimica.com Quantum chemical calculations, involving full geometry optimization, are used to determine the most stable conformations of these tautomers and their protonated species. conicet.gov.ar These calculations can identify the preferred sites of protonation, such as the N-oxide oxygen or the carbonyl oxygen, by comparing the calculated protonation energies. conicet.gov.ar

Prediction of Spectroscopic Properties (e.g., Collision Cross Section)

Computational chemistry provides powerful tools for predicting various spectroscopic properties, aiding in the identification and characterization of molecules. While direct predictions of Collision Cross Section (CCS) for 2-Hydroxyisonicotinic acid N-oxide are not widely documented, related computational techniques offer significant insights into its gas-phase ion behavior, which is the basis of ion mobility-mass spectrometry from which CCS values are derived.

A tandem mass spectrometric study of isomeric hydroxypyridine N-oxides utilized quantum chemical calculations (B3LYP/6-31++G(d,p)) to understand their collision-induced dissociation (CID) behavior. nih.gov The calculations helped to rationalize the observed fragmentation patterns, such as the dominant loss of a hydroxyl radical, by modeling the dissociation pathways from the protonated parent ions. nih.gov The ability to differentiate isomers based on their fragmentation at varying collision energies highlights the synergy between experimental mass spectrometry and theoretical calculations. nih.gov

Furthermore, DFT calculations are routinely used to predict vibrational spectra (FT-IR, FT-Raman) and NMR chemical shifts. nih.gov In a study of a related quinoline (B57606) derivative, calculated vibrational frequencies and NMR data showed good agreement with experimental results, allowing for detailed assignments of the spectral bands. nih.gov Such predictions are invaluable for confirming molecular structures and understanding electronic properties.

Mechanistic Insights into Chemical Transformations via Computational Modeling

Computational modeling is instrumental in unraveling the complex mechanisms of chemical reactions involving pyridine N-oxides. These molecules are versatile synthetic intermediates, and understanding their reaction pathways allows for the optimization of existing methods and the design of new transformations. semanticscholar.org

Studies have shown that the N-oxide group activates the pyridine ring, facilitating nucleophilic and electrophilic substitutions, particularly at the 2- and 4-positions. nih.govresearchgate.net Computational methods can model the transition states and intermediates of these reactions to explain the observed regioselectivity.

Theoretical Modeling of Molecular Interactions with Biological Systems

Understanding how 2-Hydroxyisonicotinic acid N-oxide interacts with biological macromolecules is crucial for assessing its potential pharmacological or toxicological profile. Theoretical modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides atomic-level insights into these interactions. nih.gov

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule to a target protein. In studies of related heterocyclic compounds like dihydropyridine (B1217469) carboxylic acids and quinoline derivatives, docking has been used to identify potential binding modes and key interactions within the active sites of enzymes like ubiquinol-cytochrome–c reductase. semanticscholar.orgchemrxiv.org These models can calculate a binding or docking score, which estimates the binding affinity, and visualize interactions such as hydrogen bonds and hydrophobic contacts. mdpi.com

Coordination Chemistry and Complex Formation of 2 Hydroxyisonicotinic Acid N Oxide

Ligand Properties and Coordination Modes

2-Hydroxyisonicotinic acid N-oxide (INO) is a heterocyclic compound that functions as a versatile ligand in coordination chemistry. Its structure, featuring a pyridine-N-oxide ring, a carboxylic acid group, and a hydroxyl group, provides multiple potential donor sites for coordination with metal ions. The primary coordinating groups are the exocyclic N-oxide oxygen and the oxygen from the adjacent deprotonated hydroxyl group.

This arrangement allows INO to act as a bidentate chelating agent, forming stable five-membered rings with metal centers. Studies involving its interaction with metalloenzymes have shown that it binds to metal ions in an asymmetrically chelated fashion. iaea.orgacs.org In this mode, the ligand coordinates to a metal center, such as iron, through the N-oxide and the 2-hydroxy group oxygens. iaea.orgresearchgate.net This bidentate chelation is a key feature of its coordination behavior and is fundamental to the structure of its metal complexes. Furthermore, INO has been widely used as a structural and electronic analogue for the ketonized tautomer of catecholate substrates in the study of enzyme mechanisms, highlighting its ability to mimic the coordination of these important biological molecules. nih.govrusselllab.org

Formation of Metal Complexes

The interaction of 2-Hydroxyisonicotinic acid N-oxide with transition metal ions, particularly iron(III), has been extensively studied, primarily in the context of bioinorganic chemistry. INO serves as a substrate analog for the enzyme protocatechuate 3,4-dioxygenase (3,4-PCD), a non-heme iron enzyme that catalyzes the aromatic ring cleavage of 3,4-dihydroxybenzoate (PCA). iaea.orgacs.org

When INO binds to the high-spin Fe³⁺ center in the active site of 3,4-PCD, it forms a stable, asymmetrically chelated complex. acs.org This binding event induces a significant conformational change in the enzyme's active site. Specifically, the coordination of INO displaces an endogenous axial tyrosinate residue (Tyr447) that is normally bound to the iron center. iaea.orgacs.orgrcsb.org This displacement is a crucial step in activating the enzyme and is a novel feature observed upon substrate or analog binding. acs.org

The resulting complex features a five-coordinate iron center, which can become six-coordinate upon the binding of other small molecules. iaea.org For instance, crystallographic studies have characterized ternary complexes where cyanide (CN⁻) binds to the iron center of the 3,4-PCD·INO complex, occupying a coordination site made available by the initial binding of INO. iaea.orgacs.orgrcsb.org Studies on the reduced form of the enzyme (Fe²⁺) show that INO can also participate in forming ternary complexes with nitric oxide (NO) and cyanide, further demonstrating its robust coordinating ability. researchgate.net The affinity of INO for the iron center in 3,4-PCD is notably higher than that of the natural substrate, PCA. nih.gov

Table 1: Crystallographic Data for 2-Hydroxyisonicotinic acid N-oxide (INO) Complexes with Protocatechuate 3,4-Dioxygenase (3,4-PCD)

| Complex | PDB ID | Resolution (Å) | R-factor | Description |

|---|---|---|---|---|

| 3,4-PCD·INO | 3pci | 2.10 | 0.182 | Aerobic complex of 3,4-PCD with the substrate analog INO. |

| 3,4-PCD·INO·CN⁻ | 3pcl | 2.10 | 0.184 | Ternary complex showing INO and cyanide bound to the active site Fe³⁺. acs.orgrcsb.org |

The functional groups of 2-Hydroxyisonicotinic acid N-oxide—specifically the carboxylate, N-oxide, and hydroxyl groups—make it a candidate for forming extended structures through non-covalent interactions. While discrete coordination polymers of INO are not extensively detailed in the literature, its role in directing supramolecular organization via hydrogen bonding is well-documented within protein-ligand complexes.

Upon binding to the iron center in protocatechuate 3,4-dioxygenase, INO orchestrates a significant rearrangement of the active site that is stabilized by a network of hydrogen bonds. The displacement of the Tyr447 residue from the iron coordination sphere leads to the formation of new hydrogen bonds between this residue and other amino acids, namely Tyr16 and Asp413. acs.org This interaction stabilizes the displaced tyrosine and creates a small cavity adjacent to the bound INO ligand. iaea.orgacs.org This cavity is then able to coordinate other molecules, such as water or cyanide, demonstrating how the initial coordination of INO leads to a larger, functional supramolecular assembly held together by a precise hydrogen-bonding network. acs.org The ability of ligands like INO to influence supramolecular structure through hydrogen bonds and π-stacking is a recognized principle in crystal engineering. researchgate.net

Potential Applications of Coordination Complexes in Catalysis

The coordination complexes of 2-Hydroxyisonicotinic acid N-oxide have found a significant application not as direct catalysts for synthetic reactions, but as invaluable tools for elucidating the mechanisms of biological catalysis. Specifically, its iron complexes serve as stable models for reactive intermediates in the catalytic cycle of intradiol-cleaving catechol dioxygenases like 3,4-PCD. researchgate.netnih.gov

Because INO is a close structural analog of a proposed ketonized intermediate of the natural substrate, its complex with the enzyme's iron center is thought to mimic a key transition state. nih.govrusselllab.org By studying the spectroscopic and structural properties of the stable 3,4-PCD·INO complex, researchers have gained insight into how the enzyme activates its substrate for electrophilic attack by molecular oxygen. iaea.orgacs.org The structure of the ternary 3,4-PCD·INO·CN⁻ complex, where cyanide acts as an oxygen analog, provides an atomic-level model for how O₂ might bind during the catalytic reaction. acs.orgrcsb.org Therefore, the primary application of INO coordination complexes in catalysis is as a mechanistic probe, providing a "snapshot" of a critical, otherwise transient, step in the reaction pathway of an important class of metalloenzymes.

Biological and Biochemical Interactions of 2 Hydroxyisonicotinic Acid N Oxide

Enzyme Inhibition Studies

The ability of 2-Hydroxyisonicotinic acid N-oxide to interact with and inhibit specific enzymes has been a primary focus of research. These studies provide valuable insights into its mechanism of action and potential applications.

Inhibition of Protocatechuate-3,4-Dioxygenase as a Transition State Analogue

A significant area of investigation has been the inhibition of protocatechuate 3,4-dioxygenase (PCD) by 2-Hydroxyisonicotinic acid N-oxide. nih.gov PCD is an iron-containing enzyme that plays a crucial role in the degradation of aromatic compounds by catalyzing the ring cleavage of protocatechuate. wikipedia.org Research has demonstrated that 2-Hydroxyisonicotinic acid N-oxide acts as a transition state analogue inhibitor of this enzyme. nih.gov

The inhibition is proposed to occur through the chelation of the active site Fe³⁺ by the N-oxide and hydroxyl groups of the inhibitor. This interaction mimics the proposed transition state of the enzymatic reaction, leading to potent and specific inhibition. The binding of the inhibitor is a slow process, and the resulting complex is very stable, with a slow dissociation rate. This tight binding is a hallmark of transition state analogues.

The kinetics of this inhibition have been studied in detail, revealing that the inhibitor binds to the enzyme in a time-dependent manner, characteristic of slow-binding inhibitors. The interaction involves an initial rapid binding followed by a slower isomerization to a more stable complex.

| Parameter | Value | Reference |

| Enzyme | Protocatechuate 3,4-dioxygenase | nih.gov |

| Inhibitor | 2-Hydroxyisonicotinic acid N-oxide | nih.gov |

| Inhibition Type | Transition State Analogue | nih.gov |

| Key Interaction | Chelation of active site Fe³⁺ | nih.gov |

Investigation of Other Potential Enzyme Targets

While the inhibition of protocatechuate-3,4-dioxygenase is well-documented, research has also explored the effects of 2-Hydroxyisonicotinic acid N-oxide and its derivatives on other enzymes. For instance, derivatives of nicotinic acid N-oxide have been investigated as inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO), an enzyme involved in the kynurenine (B1673888) pathway. google.com This pathway is implicated in various neurodegenerative diseases. google.com The inhibitory action is attributed to the chelation of the catalytically crucial Fe²⁺ ion in the enzyme's active site, thereby mimicking an intermediate complex. google.com

Broad-Spectrum Biological Effects (General Research Avenues)

Beyond specific enzyme inhibition, the broader biological activities of compounds related to 2-Hydroxyisonicotinic acid N-oxide have been a subject of scientific inquiry, pointing towards potential therapeutic applications.

Research on Antimicrobial Activity

There is an ongoing interest in the antimicrobial properties of nicotinic acid derivatives. Studies on related compounds, such as Schiff base derivatives of nicotinic acid, have shown promising results against various microbial strains. For example, a Schiff base derived from 2-{[(2-hydroxyphenyl)methylidene]amino} nicotinic acid demonstrated antimicrobial action against several bacteria, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, Enterobacter aeruginosa, and Proteus mirabilis. researchgate.net The metal complex of this Schiff base showed even greater biological activity. researchgate.net While this research is not directly on 2-Hydroxyisonicotinic acid N-oxide, it highlights a potential avenue for future investigation into its antimicrobial efficacy. The general mechanism of action for some metal oxide nanoparticles with antimicrobial properties involves the generation of reactive oxygen species (ROS) and damage to the cellular integrity of the microbes. mdpi.com

Studies on Anti-Inflammatory Mechanisms

The anti-inflammatory potential of hydroxycinnamic acid derivatives, which share structural motifs with nicotinic acid derivatives, has been a subject of research. nih.gov For instance, derivatives isolated from corn bran have been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide-stimulated macrophages. nih.gov This inhibition of key inflammatory mediators suggests a potential mechanism for anti-inflammatory effects. nih.gov While direct studies on the anti-inflammatory mechanisms of 2-Hydroxyisonicotinic acid N-oxide are not extensively available, the activities of related compounds suggest that this could be a fruitful area of future research.

Metabolic Transformation Pathways of Pyridine (B92270) N-Oxides

The metabolic fate of pyridine N-oxides, including 2-hydroxyisonicotinic acid N-oxide, is governed by a series of complex biotransformation reactions. These pathways, primarily involving enzymatic reduction, are crucial in determining the biological activity and clearance of these compounds. The transformation processes are not limited to human hepatic enzymes but also involve the significant metabolic capacity of microbial enzymes.

Enzymatic N-Oxide Reduction via Hepatic P450/FMOs and Microbial Nitroreductases

The reduction of the N-oxide functional group is a key metabolic pathway for pyridine N-oxides. This bio-reduction can be carried out by enzyme systems in mammals, particularly in the liver, and by various microorganisms.

Hepatic cytochrome P450 (P450) and flavin-containing monooxygenase (FMO) enzyme systems are well-known for their role in the oxidative metabolism of xenobiotics. nih.gov However, they also participate in reductive metabolic pathways. While FMOs are often involved in the N-oxidation of compounds, both P450 and FMO enzymes can catalyze the reverse reaction, the reduction of N-oxides. nih.govnih.gov For instance, studies on the drug piperaquine (B10710) have shown that its N-oxide metabolites can be reduced by both hepatic P450/FMO enzymes and microbial nitroreductases. nih.gov This metabolic interconversion highlights the dual role of these hepatic enzymes.

Microbial nitroreductases represent another significant pathway for the reduction of N-oxides. nih.gov These enzymes are flavoenzymes that utilize NAD(P)H as a cofactor to catalyze the reduction of nitroaromatic and nitroheterocyclic compounds. oup.comoup.com The action of these bacterial enzymes, often found in the gut microbiome, can significantly impact the metabolism of ingested compounds. oup.com Bacterial nitroreductases are broadly classified into two types based on their sensitivity to oxygen. Type I nitroreductases are oxygen-insensitive and reduce the nitro group via nitroso and hydroxylamino intermediates to the corresponding amine. oup.com Type II nitroreductases are oxygen-sensitive and, in the presence of oxygen, can enter a futile cycle that regenerates the parent nitro compound. oup.com The broad substrate specificity of these enzymes suggests a potential role in the reduction of pyridine N-oxides like 2-hydroxyisonicotinic acid N-oxide.

Table 1: Enzyme Systems Involved in N-Oxide Reduction

| Enzyme System | Location | Function | Cofactor | Example Substrates (Related Compounds) |

|---|---|---|---|---|

| Cytochrome P450 (P450) | Liver (hepatic) | Oxidation and Reduction | NADPH | Piperaquine N-oxide nih.gov |

| Flavin-containing Monooxygenases (FMOs) | Liver (hepatic) | Oxidation and Reduction | NADPH, FAD nih.gov | Piperaquine N-oxide nih.gov |

| Microbial Nitroreductases | Gut Microbiome | Reduction | NAD(P)H oup.comoup.com | Nitroaromatic compounds oup.comoup.com, Piperaquine N-oxide nih.gov |

Microbial Biotransformation Studies of Related Isonicotinic Acid N-Oxide Isomers

Microorganisms, particularly fungi, are known for their versatile metabolic capabilities and are often used in biotransformation studies to produce novel or known metabolites of drugs and other xenobiotics. These studies can provide valuable insights into the potential metabolic pathways of related compounds.

A notable example is the biotransformation of the antitubercular drug isoniazid (B1672263) by the fungus Aspergillus niger. nih.govresearchgate.net In these studies, A. niger was shown to metabolize isoniazid into several compounds, including isonicotinic acid and isonicotinic acid N-oxide. nih.govresearchgate.net This demonstrates the ability of this fungus to perform N-oxidation on the pyridine ring of isoniazid to yield the corresponding N-oxide. The formation of isonicotinic acid N-oxide as a metabolite in these microbial cultures suggests that the reverse reaction, the reduction of the N-oxide, may also be possible within the metabolic machinery of these or other microorganisms.

Further research on the biotransformation of rifampicin (B610482) by Aspergillus niger ATCC 9029 also highlights the significant metabolic capacity of this fungal strain. nih.gov The ability of A. niger to perform a range of biotransformations on complex molecules underscores the potential for similar transformations of other pyridine-containing compounds. nih.govdtu.dk

**Table 2: Microbial Biotransformation of Isoniazid by *Aspergillus niger***

| Substrate | Microorganism | Biotransformation Product(s) | Significance | Reference(s) |

|---|---|---|---|---|

| Isoniazid | Aspergillus niger | Isonicotinic acid, Isonicotinic acid N-oxide , Isonicotinamide | Demonstrates microbial N-oxidation to form a related isonicotinic acid N-oxide isomer. | nih.govresearchgate.net |

Derivatives and Analogues of 2 Hydroxyisonicotinic Acid N Oxide

Design and Synthesis of Functionalized Analogues

The synthesis of functionalized analogues of 2-hydroxyisonicotinic acid N-oxide often starts from readily available precursors like nicotinic acid or isonicotinic acid derivatives. A common strategy involves the N-oxidation of the pyridine (B92270) ring, followed by the introduction or modification of substituents.

One patented method for producing 2-hydroxynicotinic acid derivatives, which can be conceptually extended to isonicotinic analogues, involves the reaction of a nicotinic acid N-oxide derivative with an organic base in the presence of phosphorus oxytrichloride. google.com This process facilitates the introduction of a hydroxyl group at the C2 position. The reaction of nicotinic acid with hydrogen peroxide in acetic acid yields nicotinic acid N-oxide, which can then be converted to 2-chloronicotinic acid and subsequently hydrolyzed to 2-hydroxynicotinic acid. google.com A similar approach could be envisioned starting from isonicotinic acid N-oxide.

A general and regiospecific method for the functionalization of pyridine N-oxides at the 2-position involves the addition of Grignard reagents. This transition-metal-free method allows for the introduction of various alkyl, alkynyl, and aryl groups with high selectivity. organic-chemistry.org The reaction proceeds by adding the Grignard reagent to the pyridine N-oxide, followed by treatment with acetic anhydride (B1165640) to yield the 2-substituted pyridine. organic-chemistry.org To retain the N-oxide functionality, which is crucial for the analogues of 2-hydroxyisonicotinic acid N-oxide, the intermediate can be treated with DMF instead of acetic anhydride, enabling the synthesis of 2-substituted pyridine N-oxides. organic-chemistry.org

The synthesis of hydrazide derivatives represents another important class of analogues. Isonicotinic acid hydrazide (Isoniazid) is a well-known antitubercular drug, and its derivatives are of significant interest. researchgate.netmdpi.com For instance, N'-acyl isonicotinic acid hydrazide derivatives have been synthesized and studied for their antimicrobial properties. researchgate.net Furthermore, the design of novel N-oxide-containing heterocycles with antitubercular activity has been explored, starting from (E)-4-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide. nih.gov This indicates that the isonicotinoylhydrazone moiety can be a key building block for creating complex N-oxide analogues. The synthesis of these compounds can involve the condensation of isonicotinic acid hydrazide with various aldehydes and subsequent modifications. mdpi.comnih.gov

The table below summarizes some synthetic strategies for preparing functionalized analogues.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Nicotinic acid N-oxide derivatives | Organic base, Phosphorus oxytrichloride | 2-Hydroxynicotinic acid derivatives | google.com |

| Pyridine N-oxides | Grignard reagents, then Acetic anhydride or DMF | 2-Substituted pyridines or pyridine N-oxides | organic-chemistry.org |

| Isonicotinic acid hydrazide | Various aldehydes | N'-acyl isonicotinic acid hydrazide derivatives | researchgate.net |

| (E)-4-(4-((2-isonicotinoylhydrazono)methyl)phenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide | Further heterocyclic modifications | Complex N-oxide containing heterocycles | nih.gov |

| 6-Chloropurine and ω-amino acids | Na2CO3, H2O, reflux | N-(Purin-6-yl)amino carboxylic acids | mdpi.com |

Structure-Activity Relationship (SAR) Studies on Novel Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of 2-hydroxyisonicotinic acid N-oxide, SAR studies have focused on identifying key structural features that influence their therapeutic potential, such as antimicrobial and anti-inflammatory activities.

In the context of antitubercular activity, SAR studies on nicotinic acid hydrazide derivatives have shown that the introduction of different substituents on the isatin (B1672199) moiety of N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides significantly impacts their potency. For example, the presence of a chlorine or bromine atom at the 5-position of the isatin ring led to a notable increase in activity against Mycobacterium tuberculosis compared to the unsubstituted analogue. mdpi.com Specifically, the bromine-substituted derivative exhibited the highest activity. mdpi.com This suggests that electron-withdrawing and lipophilic groups at this position are favorable for antimycobacterial action.

For anti-inflammatory and analgesic activities, a series of 2-phenoxynicotinic acid hydrazides were synthesized and evaluated. nih.gov The results indicated that compounds with an unsubstituted phenyl or a 4-pyridyl ring, or those with a methoxy (B1213986) group at the C-4 position of the terminal phenyl ring, displayed significant activity. nih.gov These findings highlight the importance of the nature and position of substituents on the terminal aromatic ring for the anti-inflammatory and analgesic properties of these nicotinic acid derivatives.

SAR studies on hydroxycinnamic acid derivatives have also provided valuable insights that can be extrapolated to the design of 2-hydroxyisonicotinic acid N-oxide analogues. These studies revealed that for synergistic anticancer activity, specific structural elements are required, including a para-hydroxyl group on the phenolic ring, a C7–C8 double bond, and a methyl-esterified carboxyl group. nih.govnih.gov

The table below presents key SAR findings for related compound series.

| Compound Series | Key Structural Features for Activity | Biological Activity | Reference |

| N′-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides | Halogen substitution (Cl, Br) at the 5-position of the isatin ring | Antitubercular | mdpi.com |

| 2-Phenoxynicotinic acid hydrazides | Unsubstituted phenyl/4-pyridyl or C-4 methoxy on the terminal phenyl ring | Anti-inflammatory and Analgesic | nih.gov |

| Hydroxycinnamic acid derivatives | para-hydroxyl on phenolic ring, C7–C8 double bond, methyl-esterified carboxyl | Synergistic anticancer | nih.govnih.gov |

| N-Oxide-containing heterocycles (Benzofuroxan derivatives) | Specific substitutions on the benzofuroxan (B160326) ring | Antitubercular | nih.gov |

Comparative Analysis with Isomeric Hydroxylated Pyridine Carboxylic Acid N-Oxides

The position of the hydroxyl and carboxylic acid groups on the pyridine N-oxide ring significantly influences the molecule's chemical and physical properties. A comparative analysis of 2-hydroxyisonicotinic acid N-oxide with its isomers, such as 2-hydroxynicotinic acid N-oxide and 6-hydroxynicotinic acid N-oxide, reveals important differences.

In the synthesis of hydroxynicotinic acids from nicotinic acid N-oxide, a mixture of isomers is often obtained. For example, the reaction can yield 64% 2-hydroxynicotinic acid, 17% 2-chloronicotinic acid (a precursor to the 2-hydroxy derivative), and 10% 6-hydroxynicotinic acid, indicating that the position of hydroxylation is influenced by the reaction conditions and the electronic nature of the pyridine N-oxide ring. google.com

From a physicochemical perspective, the isomers exhibit different properties. For instance, 2-hydroxynicotinic acid is known to exist in at least four polymorphic forms. chemicalbook.com The specific isomer also affects the acidity and the potential for intramolecular hydrogen bonding, which in turn can influence biological activity and interactions with molecular targets.

While direct comparative biological studies of the full isomeric set of hydroxylated pyridine carboxylic acid N-oxides are limited, studies on related compounds provide insights. For example, research on nicotinic acid N-oxide derivatives as inhibitors of 3-hydroxyanthranilate-3,4-dioxygenase (3HAO) highlights the importance of the substitution pattern on the pyridine N-oxide ring for inhibitory potency. google.com Different halogen substitutions at various positions on the 3-hydroxyanthranilic acid scaffold, an analogue, lead to significant differences in 3HAO inhibition. google.com This underscores that the specific arrangement of functional groups, as seen in the isomers of hydroxylated pyridine carboxylic acid N-oxides, is critical for their biological function.

2-Hydroxynicotinic acid itself is utilized as a raw material in the synthesis of pharmaceuticals, agrochemicals, and dyes, highlighting its industrial importance. chemicalbook.com

The table below provides a comparative overview of some properties and synthetic aspects of isomeric hydroxylated pyridine carboxylic acids and their N-oxides.

| Compound | Position of -OH | Position of -COOH | Synthetic Precursor | Notable Features | Reference |

| 2-Hydroxyisonicotinic acid N-oxide | 2 | 4 | Isonicotinic acid N-oxide | The subject of this article. | |

| 2-Hydroxynicotinic acid | 2 | 3 | Nicotinic acid N-oxide | Exists in multiple polymorphic forms; important synthetic intermediate. | google.comchemicalbook.com |

| 6-Hydroxynicotinic acid | 6 | 3 | Nicotinic acid N-oxide | Formed as a byproduct in the synthesis of the 2-hydroxy isomer. | google.com |

Future Research Directions and Emerging Applications

Development of Novel and Efficient Synthetic Strategies

Current synthetic routes to 2-hydroxyisonicotinic acid N-oxide and its derivatives often involve multi-step processes that may suffer from low yields or the use of harsh reagents. A key area of future research will be the development of more streamlined and efficient synthetic methodologies. One promising approach is the direct, one-step synthesis from inexpensive starting materials like nicotinic acid N-oxide derivatives, a method that has been patented for related 2-hydroxynicotinic acid derivatives and could be adapted. google.com

Future synthetic strategies will likely focus on:

Improving Yield and Selectivity: Research will aim to optimize reaction conditions to maximize the yield and regioselectivity of the hydroxylation and N-oxidation steps.

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a major trend in modern synthetic chemistry. Future work will likely explore greener alternatives to traditional oxidizing agents and harsh reaction conditions. organic-chemistry.org This could involve the use of catalysts like titanium silicalite in flow reactors, which has proven effective for other pyridine (B92270) N-oxide syntheses. organic-chemistry.org

Catalytic Methods: The development of catalytic methods, particularly those using transition metals, for the direct C-H hydroxylation of isonicotinic acid N-oxide would represent a significant advancement, offering a more atom-economical route to the target molecule.

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the structural and electronic properties of 2-hydroxyisonicotinic acid N-oxide is crucial for its rational application in medicine and material science. While basic characterization is established, advanced analytical techniques can provide deeper insights. It is known that related compounds, such as 2-hydroxynicotinic acid, can exist in different polymorphic forms and can exhibit tautomerism, where the molecule exists as either the hydroxy-pyridine form or the pyridone form. organic-chemistry.orgrsc.org

Future research in this area should include:

Solid-State NMR and Advanced Mass Spectrometry: These techniques can be used to definitively characterize the tautomeric and polymorphic forms of 2-hydroxyisonicotinic acid N-oxide in the solid state and to study its fragmentation patterns, providing clues about its structure and reactivity.

Synchrotron X-ray Diffraction: For crystalline forms or its metal complexes, high-resolution synchrotron X-ray diffraction can provide precise bond lengths and angles, offering a detailed picture of the molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.net This has been successfully applied to understand the structure of nickel(II) complexes with 2-hydroxy-pyridine-N-oxide. researchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to predict the most stable tautomers and conformers, calculate spectroscopic properties to aid in the interpretation of experimental data, and understand the electronic structure and reactivity of the molecule. rsc.org

Rational Design and Synthesis of Biologically Active Analogues with Enhanced Specificity

Heterocyclic N-oxides are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of therapeutic agents with anticancer, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net The presence of multiple functional groups on the 2-hydroxyisonicotinic acid N-oxide ring offers numerous opportunities for modification to create analogues with tailored biological activities.

Future research will likely focus on:

Bioisosteric Replacement: Key functional groups on the molecule can be replaced with other groups of similar size and electronic properties (bioisosteres) to enhance activity or improve pharmacokinetic properties. mdpi.comresearchgate.net For example, the carboxylic acid could be converted to an ester or an amide to modulate its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies: A systematic synthesis of a library of analogues, where different substituents are introduced at various positions on the pyridine ring, will be crucial. These analogues would then be screened for various biological activities to establish clear structure-activity relationships. This approach has been successfully used to develop potent inhibitors of specific enzymes based on other N-oxide containing scaffolds. nih.gov

Target-Based Design: As more is understood about the biological targets of N-oxide compounds, computational docking studies can be used to design analogues of 2-hydroxyisonicotinic acid N-oxide that have a high affinity and specificity for a particular protein or enzyme, leading to more effective and less toxic therapeutic agents.

Exploration of Novel Catalytic and Material Science Applications

The ability of 2-hydroxyisonicotinic acid N-oxide to coordinate with metal ions through its N-oxide, hydroxyl, and carboxylate groups makes it an excellent candidate for applications in catalysis and material science. Pyridine N-oxides are known to act as ligands in various catalytic reactions and as building blocks for functional materials. researchgate.netresearchgate.net

Emerging applications in this domain may include:

Development of Novel Catalysts: Metal complexes of 2-hydroxyisonicotinic acid N-oxide could be synthesized and evaluated as catalysts for a variety of organic transformations. The unique electronic and steric environment provided by the ligand could lead to catalysts with novel reactivity and selectivity.

Metal-Organic Frameworks (MOFs): The polyfunctional nature of this molecule makes it an ideal building block for the construction of metal-organic frameworks. These materials have a wide range of potential applications, including gas storage, separation, and heterogeneous catalysis.

Functional Materials: The N-oxide group can influence the electronic properties of the pyridine ring, and its ability to form strong hydrogen bonds could be exploited in the design of new functional materials with interesting optical or electronic properties. researchgate.net

常见问题

Q. How can 2-hydroxyisonicotinic acid N-oxide be synthesized and purified for biological activity studies?

2-Hydroxyisonicotinic acid N-oxide can be synthesized via biotransformation using microbial systems (e.g., Aspergillus niger) or chemical oxidation of its precursor. For example, nicotinic acid derivatives are oxidized by peroxomonosulfate in acidic media to form N-oxides, confirmed by UV-visible spectrophotometry (λmax at 254 nm) and IR spectroscopy (peaks at 1640–1680 cm⁻¹ for N→O bonds) . Purification typically involves column chromatography (silica gel, Sephadex LH-20) and spectroscopic validation (NMR, MS) to ensure purity >95% .

Q. What analytical methods are recommended to confirm the identity and purity of 2-hydroxyisonicotinic acid N-oxide?

Key methods include:

- UV-Vis Spectroscopy : λmax at 254 nm for N-oxide confirmation .

- IR Spectroscopy : Peaks at 1640–1680 cm⁻¹ for N→O stretching .

- NMR : Distinct shifts for hydroxyl (-OH) and N-oxide groups.

- Mass Spectrometry : Molecular ion peak at m/z 139.1 (C₆H₅NO₃) .

- HPLC : Retention time comparison against standards.

Advanced Research Questions

Q. How do resonance and field effects influence the stability and acidity of 2-hydroxyisonicotinic acid N-oxide?

The N-oxide group acts as a π-donor, destabilizing the carboxylate via resonance (−σᴿ = −0.35), while field effects (+σꜰ = 1.01) stabilize it. Gas-phase acidity (ΔHacid) calculations (G3MP2 level) show that the N-oxide increases ΔHacid by ~10 kcal/mol compared to benzoic acid, indicating dominant field stabilization . These parameters guide predictions of reactivity in nucleophilic substitution or coordination chemistry.

Q. What experimental designs are optimal for evaluating the antimycobacterial activity of 2-hydroxyisonicotinic acid N-oxide?

- MIC Assays : Test against drug-sensitive (DS), multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains.

- Example MIC values: 0.22 µM (DS), 28.06 µM (MDR), 56.19 µM (XDR) .

- Docking Simulations : Use enoyl ACP reductase (InhA) as a target. Favorable binding energy (<−7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Tyr158, Lys165) validate mechanism .

- Pharmacokinetics : Predict oral bioavailability (e.g., Lipinski’s Rule of Five) and hepatotoxicity via in silico tools like ADMET Predictor™.

Q. How can contradictory data on the biological efficacy of 2-hydroxyisonicotinic acid N-oxide be resolved?

Discrepancies in MIC values (e.g., inactivity against XDR strains) may arise from:

- Strain Variability : Genetic differences in efflux pumps or target mutations.

- Experimental Conditions : Variations in pH, culture media, or inoculum size.

- Synergistic Effects : Test combinatorial regimens with frontline drugs (e.g., rifampicin).

Validate findings using orthogonal assays (e.g., time-kill kinetics, checkerboard synergy tests) .

Methodological Considerations

Q. What computational strategies are effective for studying the electronic properties of 2-hydroxyisonicotinic acid N-oxide?

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) to analyze charge distribution and frontier molecular orbitals (HOMO-LUMO gap).

- Hammett Analysis : Use pseudo-Hammett parameters (σᴿ, σꜰ) to quantify substituent effects on reaction rates .

- Molecular Dynamics : Simulate solvation effects in aqueous or lipid environments to predict membrane permeability.

Q. How should researchers address stability challenges during storage and handling of 2-hydroxyisonicotinic acid N-oxide?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。